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Foreword: The Untapped Potential of a Chiral
Scaffold
In the relentless pursuit of novel catalysts and therapeutic agents, the design of effective

molecular ligands remains a cornerstone of chemical innovation. The ideal ligand scaffold often

combines stereochemical rigidity, versatile functional handles for tuning, and specific

coordinating atoms to engage with a metal center or biological target. It is within this context

that we turn our attention to 2-Methoxycyclohexane-1-carboxylic acid—a deceptively simple

molecule harboring significant, yet largely unexplored, potential.

This guide moves beyond a mere recitation of facts. It is a forward-looking technical document

intended for the practicing researcher. Drawing upon established principles in coordination

chemistry, asymmetric catalysis, and medicinal chemistry, we will dissect the structural

attributes of 2-Methoxycyclohexane-1-carboxylic acid and outline its prospective

applications. Herein, we provide not just the "what" but the "why"—the causal logic behind
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experimental design—and furnish detailed, field-tested protocols to empower researchers to

translate these concepts into tangible results. We will explore how this chiral cyclohexane

derivative can serve as a foundational building block for a new class of ligands, poised to make

an impact in both catalysis and drug discovery.

Structural and Physicochemical Profile
2-Methoxycyclohexane-1-carboxylic acid possesses two key features that commend it for

ligand design: a stereochemically-defined cyclohexane backbone and two distinct oxygen-

based functional groups—a carboxylic acid and a methoxy ether.

The Cyclohexane Backbone: The chair-like conformation of the cyclohexane ring provides a

rigid and predictable three-dimensional structure. The relative positioning of the substituents

(cis or trans) is critical for defining the spatial orientation of the coordinating groups, which

directly influences the chiral environment of a resulting metal complex.

The Carboxylic Acid: This is the primary coordinating group and a versatile synthetic handle.

The carboxylate can act as a monodentate, bidentate chelating, or bridging ligand, leading to

a variety of coordination architectures.[1][2] Its true power lies in its ability to be readily

converted into amides, esters, or other functional groups, allowing for the systematic

construction of ligand libraries.

The Methoxy Group: While less common as a primary coordinating group for many transition

metals, the ether oxygen can act as a hemilabile ligand—binding weakly and reversibly to a

metal center. This property can be advantageous in catalysis, potentially stabilizing

intermediates or opening a coordination site during a key step of the catalytic cycle.

Furthermore, its steric bulk and electronic influence can help fine-tune the ligand's

properties.

The molecule exists as multiple stereoisomers. The specific diastereomer (cis or trans) and

enantiomer ((1R,2R), (1S,2S), etc.) will be paramount for applications in asymmetric catalysis,

where precise control of chirality is essential.[3][4][5]

Table 1: Physicochemical Properties of 2-Methoxycyclohexane-1-carboxylic Acid
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Property Value Source

CAS Number 13702-44-8 [6][7]

Molecular Formula C₈H₁₄O₃ [6]

Molecular Weight 158.19 g/mol [6]

Appearance Solid, semi-solid, or liquid

Storage Sealed in dry, 2-8°C [6]

Ligand Design Strategy: From Core to Complexity
The most immediate application of 2-Methoxycyclohexane-1-carboxylic acid is as a chiral

building block for more elaborate ligand structures. The carboxylic acid is the key point of

diversification. Through standard amide coupling reactions, one can attach a vast array of

secondary coordinating groups, transforming the simple carboxylic acid into a potent bidentate

or tridentate ligand.
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Figure 1: Workflow for developing complex ligands from the core scaffold.

Application Note 1: Synthesis of Chiral N-Aryl and
N-Alkyl Amide Ligands
Objective: To leverage the carboxylic acid functionality to create a class of chiral bidentate

ligands (N,O-ligands) suitable for asymmetric catalysis. By coupling the acid with various chiral

amines, a library of ligands can be rapidly synthesized and screened.

Rationale for Protocol Selection: Amide bond formation is one of the most common and well-

understood reactions in organic synthesis.[8] While numerous coupling reagents exist,
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hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is often preferred for its

high efficiency, fast reaction times, and ability to minimize racemization, especially when

coupling sterically hindered or electronically diverse substrates.[9] The use of a non-

nucleophilic base like N,N-diisopropylethylamine (DIPEA) is critical to deprotonate the

carboxylic acid without competing in the coupling reaction.[9] This protocol provides a reliable

and high-yielding method for generating the desired amide-based ligands.

Protocol 1: General Amide Coupling using HATU
Materials:

(1R,2R)-2-Methoxycyclohexane-1-carboxylic acid (1.0 equiv)

Desired primary or secondary amine (e.g., (S)-1-phenylethylamine) (1.1 equiv)

HATU (1.2 equiv)

DIPEA (2.5 equiv)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Ethyl acetate (EtOAc)

5% aqueous Lithium Chloride (LiCl) solution (for DMF workup)

1 M aqueous HCl

Saturated aqueous NaHCO₃

Brine (saturated aqueous NaCl)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Magnetic stirrer, round-bottom flask, nitrogen/argon atmosphere setup

Procedure:

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add

(1R,2R)-2-Methoxycyclohexane-1-carboxylic acid (1.0 equiv) and dissolve it in anhydrous
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DMF (or DCM) to a concentration of approximately 0.2 M.

Pre-activation: To the stirred solution, add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir the

mixture at room temperature (20-25 °C) for 20-30 minutes. The formation of the activated O-

acylisourea ester is typically rapid.

Amine Addition: Add the desired amine (1.1 equiv) to the pre-activated mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting carboxylic acid is consumed (typically 1-4 hours).

Work-up (for DMF):

Dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with 5% aqueous LiCl (3 times) to remove DMF.[10]

Wash with 1 M aqueous HCl (2 times).

Wash with saturated aqueous NaHCO₃ (2 times).

Wash with brine (1 time).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude amide can be purified by column chromatography on silica

gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield

the pure ligand.

Application Note 2: In Situ Generation of Chiral
Lewis Acid Catalysts
Objective: To utilize 2-Methoxycyclohexane-1-carboxylic acid directly as a chiral ligand for

the in situ preparation of transition metal catalysts. This approach is highly efficient for rapid

catalyst screening, bypassing the need for ligand isolation and purification in some cases.
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Rationale for Application: Chiral carboxylic acids have proven to be effective ligands in

asymmetric catalysis, particularly with early transition metals like titanium.[11] The combination

of a chiral carboxylate ligand with a metal alkoxide, such as Ti(OiPr)₄, can generate a potent

chiral Lewis acid catalyst in situ.[12] This type of catalyst is well-suited for promoting reactions

like asymmetric Diels-Alder cycloadditions or carbonyl-ene reactions by coordinating to the

substrate, creating a chiral environment, and lowering the energy of the transition state. The

methoxy group on the cyclohexane backbone could further influence the catalyst's reactivity

and selectivity through steric or electronic effects.

Proposed Catalytic Cycle for Asymmetric Diels-Alder

Active Catalyst
[Ti(L*)₂(OⁱPr)₂]

Catalyst-Dienophile
Complex

 + Dienophile

Transition State
(Diene Approach)

 + Diene

Product-Catalyst
Complex

 Cycloaddition

 - Product
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(Deprotonated
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Figure 2: Proposed catalytic cycle for a Ti(IV)-catalyzed asymmetric Diels-Alder reaction.

Protocol 2: In Situ Preparation of a Ti(IV)-Carboxylate
Catalyst for an Asymmetric Diels-Alder Reaction
Materials:

(1S,2S)-2-Methoxycyclohexane-1-carboxylic acid (20 mol%)

Titanium(IV) isopropoxide (Ti(OiPr)₄) (10 mol%)

Dienophile (e.g., methacrolein) (1.0 equiv)

Diene (e.g., cyclopentadiene, freshly cracked) (1.5 equiv)

Anhydrous Toluene

Molecular sieves (4 Å, activated)

Standard glassware for anhydrous, low-temperature reactions

Procedure:

Catalyst Preparation:

To a flame-dried, nitrogen-purged flask containing activated 4 Å molecular sieves, add

anhydrous toluene.

Add (1S,2S)-2-Methoxycyclohexane-1-carboxylic acid (0.2 equiv relative to the

dienophile).

Add Ti(OiPr)₄ (0.1 equiv) and stir the resulting solution at room temperature for 30-60

minutes. The exchange of isopropoxide for the chiral carboxylate forms the active catalyst

species.

Reaction Initiation:
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Cool the catalyst solution to the desired temperature (e.g., -78 °C using a dry ice/acetone

bath).

Add the dienophile (1.0 equiv) and stir for 15 minutes.

Add the diene (1.5 equiv) dropwise over 5 minutes.

Reaction Progress:

Maintain the reaction at the low temperature and monitor its progress by TLC. Reaction

times can vary from a few hours to 24 hours depending on the substrates.

Quenching and Work-up:

Once the reaction is complete, quench by adding a saturated aqueous solution of

NaHCO₃.

Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

Filter the mixture through a pad of Celite® to remove titanium salts.

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous

layer with an organic solvent (e.g., ethyl acetate or ether) two more times.

Purification and Analysis:

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel chromatography.

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Broader Applications in Medicinal Chemistry
The cyclohexane carboxylic acid scaffold is a recognized pharmacophore in drug discovery.

Derivatives have been reported as potent inhibitors of enzymes like diacylglycerol

acyltransferase 1 (DGAT1), which is a target for obesity treatment.[13] Furthermore, the
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general class of cyclohexane derivatives exhibits a wide range of biological activities, including

antimicrobial properties.[14] The ligands and complexes derived from 2-Methoxycyclohexane-
1-carboxylic acid could therefore serve a dual purpose: as tools for synthesizing chiral drug

candidates and as potential therapeutic agents themselves. The defined stereochemistry and

hydrogen-bonding capabilities of the amide derivatives make them attractive for targeting

protein active sites.

Conclusion
2-Methoxycyclohexane-1-carboxylic acid represents a versatile and cost-effective platform

for the development of novel chiral ligands. Its rigid stereochemical framework, combined with

a highly adaptable carboxylic acid handle, allows for the rational design and synthesis of ligand

libraries for asymmetric catalysis. The protocols detailed herein provide a robust starting point

for researchers to explore the synthesis of amide-based ligands and the in situ generation of

Lewis acid catalysts. The untapped potential of this scaffold invites further exploration, which

promises to yield valuable new tools for both synthetic and medicinal chemists.

References
Bezborodov, V S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and

their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.); (United States),

23:6. [Link]

Studer, M., et al. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by

heterogeneous catalysis: mechanistic aspects. Chemistry, 6(6), 949-58. [Link]

NanoNEXT. (2025). Synthesis and Structural Insights of Transition Metal Complexes

Assembled by 1,4-Cyclohexanedicarboxylic Acid and 1,10-Phenanthroline. Asian Research

Association. [Link]

Okoronkwo, J. A., et al. (2022). Synthesis and Crystal Structures of Mn(II) and Co(II)

Complexes as Catalysts for Oxidation of Cyclohexanone. MDPI. [Link]

PubChem. (2025). (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National

Center for Biotechnology Information. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.researchgate.net/publication/336581097_CYCLOHEXANE_AND_ITS_FUNCTIONALLY_SUBSTITUTED_DERIVATIVES_IMPORTANT_CLASS_OF_ORGANIC_COMPOUNDS_WITH_POTENTIAL_ANTIMICROBIAL_ACTIVITIES
https://www.benchchem.com/product/b2885216/docs?utm_src=pdf-body#application-notes-protocols-2-methoxycyclohexane-1-carboxylic-acid-in-ligand-design
https://www.benchchem.com/product/b2885216/docs?utm_src=pdf-body#application-notes-protocols-2-methoxycyclohexane-1-carboxylic-acid-in-ligand-design
https://www.benchchem.com/product/b2885216/docs?utm_src=pdf-body#application-notes-protocols-2-methoxycyclohexane-1-carboxylic-acid-in-ligand-design
https://www.osti.gov/biblio/7076597
https://pubmed.ncbi.nlm.nih.gov/10770514/
https://nanonext.org/index.php/nanonext/article/view/101
https://www.mdpi.com/2073-4352/12/7/962
https://pubchem.ncbi.nlm.nih.gov/compound/24722410
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2885216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gupte, A., et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head

Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. European Journal of

Medicinal Chemistry, 81, 205-21. [Link]

Hussain, H.I., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED

DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL

ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic

approach. Growing Science. [Link]

Yushyna, I., et al. (2021). Transition Metal Coordination Polymers with Trans-1,4-

Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. PMC.

[Link]

OpenStax. (2019). Coordination Chemistry of Transition Metals. OpenStax. [Link]

Helmbrecht, S. L., et al. (2020). Axially Chiral 1,1'-Binaphthyl-2-Carboxylic Acid (BINA-Cox)

as Ligands for Titanium-Catalyzed Asymmetric Hydroalkoxylation. European Journal of

Organic Chemistry. [Link]

Žáková, A. (2022). Synthesis of ligands and reductive coupling catalysts. Masaryk University.

[Link]

Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

Eastman Chemical Co. (2015). Process for the preparation of cyclohexane carboxylic acid
compounds.

HepatoChem. (2023). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

Wang, Y., et al. (2025). Synthesis, Structures and Properties of Two Metal-Organic

Coordination Polymers Derived from Manganese(ΙΙ), Thiabendazole and Polydentate

Carboxylic Acids. ResearchGate. [Link]

Helmbrecht, S. L., et al. (2020). Axially Chiral 1,1′-Binaphthyl-2-Carboxylic Acid (BINA-Cox)

as Ligands for Titanium-Catalyzed Asymmetric Hydroalkoxylation. mediaTUM. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24735646/
https://www.researchgate.net/publication/323864467_CYCLOHEXANE_AND_ITS_FUNCTIONALLY_SUBSTITUTED_DERIVATIVES_IMPORTANT_CLASS_OF_ORGANIC_COMPOUNDS_WITH_POTENTIAL_ANTIMICROBIAL_ACTIVITIES
https://growingscience.com/ccl/Vol12/ccl_2022_35.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623405/
https://openstax.org/books/chemistry-2e/pages/19-2-coordination-chemistry-of-transition-metals
https://www.researchgate.net/publication/338290514_Synthesis_of_aS-2'-methoxy-11'-binaphthyl-2-carboxylic_acid_MeO-BINA-Cox_L1
https://is.muni.cz/th/g6g1v/Andrea_Zakova_thesis.pdf
https://www.organic-chemistry.org/synthesis/C1N/amides.shtm
https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/
https://www.researchgate.net/publication/282708304_Synthesis_Structures_and_Properties_of_Two_Metal-Organic_Coordination_Polymers_Derived_from_ManganeseII_Thiabendazole_and_Polydentate_Carboxylic_Acids
https://mediatum.ub.tum.de/doc/1536965/1536965.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2885216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MacMillan, D. W. C. (2017). Carboxylic Acids as Adaptive Functional Groups in

Metallaphotoredox Catalysis. PMC. [Link]

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines

Using B(OCH2CF3)3. PMC. [Link]

Ghosh, S. K., et al. (2005). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and

alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton

Transactions. [Link]

Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-

Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT

Calculations. MDPI. [Link]

Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics

– A Review. Journal of Chemical and Pharmaceutical Research, 3(4):951-958. [Link]

Ju, S., et al. (2021). A biocatalytic platform for asymmetric alkylation of α-keto acids by

mining and engineering of methyltransferases. eScholarship.org. [Link]

CS, Tania. (2023). 1-methylcyclohexane carboxylic acid synthesis. YouTube. [Link]

Weigand, J. J., et al. (2020). Chiral bifunctional NHC/guanidine ligands for asymmetric

hydrogenation. ChemRxiv. [Link]

PubChem. 2-Hydroxy-5-methyl-cyclohexanecarboxylic acid. National Center for

Biotechnology Information. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568266/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3730391/
https://pubs.rsc.org/en/content/articlelanding/2005/dt/b418578j
https://www.mdpi.com/1422-0067/25/9/5069
https://www.jocpr.com/articles/transition-metal-complexes-and-their-application-in-drugs-and-cosmetics--a-review.pdf
https://escholarship.org/uc/item/42v3k65g
https://www.youtube.com/watch?v=Xh0l8h81y8w
https://chemrxiv.org/engage/chemrxiv/article-details/60c75122133848c66b6999a3
https://pubchem.ncbi.nlm.nih.gov/compound/487854
https://www.benchchem.com/product/b2885216?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2885216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Synthesis and Structural Insights of Transition Metal Complexes Assembled by 1,4-
Cyclohexanedicarboxylic Acid and 1,10-Phenanthroline | NanoNEXT
[journals.asianresassoc.org]

2. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-
Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

3. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous
catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

4. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 -
PubChem [pubchem.ncbi.nlm.nih.gov]

5. chemscene.com [chemscene.com]

6. chemscene.com [chemscene.com]

7. 2-Methoxycyclohexane-1-carboxylic acid 95% | CAS: 13702-44-8 | AChemBlock
[achemblock.com]

8. hepatochem.com [hepatochem.com]

9. growingscience.com [growingscience.com]

10. pdf.benchchem.com [pdf.benchchem.com]

11. mediatum.ub.tum.de [mediatum.ub.tum.de]

12. researchgate.net [researchgate.net]

13. Synthesis and evaluation of cyclohexane carboxylic acid head group containing
isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols: 2-Methoxycyclohexane-
1-carboxylic Acid in Ligand Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2885216/docs#application-notes-protocols-2-
methoxycyclohexane-1-carboxylic-acid-in-ligand-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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